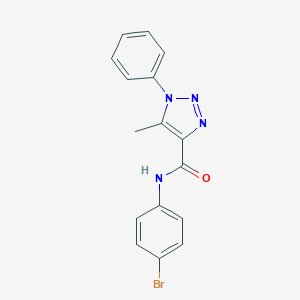

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

描述

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a triazole-based small molecule featuring a 5-methyl group, a phenyl substituent at position 1, and a 4-bromophenyl carboxamide moiety at position 2. Its structure combines a heterocyclic core with halogenated aromatic components, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities. The bromine atom at the para position of the phenyl ring introduces electronic and steric effects that influence intermolecular interactions and pharmacological properties .

属性

IUPAC Name |

N-(4-bromophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAZBMNURNAFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst and a base.

Formation of the Carboxamide Group: The final step involves the condensation of the triazole derivative with an amine to form the carboxamide group. This reaction is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex triazole-based compounds.

科学研究应用

Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.

Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It has been investigated for its potential use in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

作用机制

The mechanism of action of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. For its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Antitumor Activity

Compound A shares structural similarities with derivatives synthesized in , such as thiadiazole 9b (IC50 = 2.94 µM against HepG2) and thiazole 12a (IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7). These analogs retain the 5-methyl-1-phenyl-triazole backbone but replace the 4-bromophenyl carboxamide with alternative substituents (e.g., phenyldiazenyl groups). The superior activity of 12a suggests that electron-deficient substituents (e.g., diazenyl) may enhance binding to cancer targets compared to halogenated aryl groups .

Halogen Substitution Trends

demonstrates that halogen size (F, Cl, Br, I) on phenyl rings in maleimide derivatives has minimal impact on inhibition potency (e.g., IC50 values range from 4.34 µM for I to 5.18 µM for F). However, bromine’s polarizability could enhance π-π stacking or hydrophobic interactions in target binding .

Structural and Crystallographic Comparisons

Crystal Packing and Weak Interactions

In , isomorphic bromophenyl and chlorophenyl imidazole-4-imines exhibit similar unit cell parameters but differ in C–H⋯X (X = Br, Cl) interactions.

Triazole Core Modifications

describes N-substituted-5-methyl-1-(4-methylphenyl)-triazole-4-carboxamides. Replacing the phenyl group at position 1 with a 4-methylphenyl (as in these analogs) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to Compound A .

Receptor-Targeted Activity

Pyridazinone derivatives in highlight the role of the N-(4-bromophenyl) group in activating formyl peptide receptors (FPR1/FPR2). For example, N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist. This suggests that Compound A’s bromophenyl group may similarly target G-protein-coupled receptors, though its triazole core would confer distinct pharmacophore geometry .

Data Tables

Table 2: Crystallographic Parameters of Halogenated Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| Chlorophenyl imidazole (1) | P-1 | 7.9767 | 10.9517 | 16.6753 | 80.522 | 87.046 | 89.207 |

| Bromophenyl imidazole (2) | P-1 | 8.0720 | 10.9334 | 16.8433 | 81.161 | 86.605 | 89.505 |

Key Findings and Implications

Core Flexibility : Modifications to the triazole core (e.g., diazenyl substituents) can significantly boost antitumor activity, suggesting avenues for optimizing Compound A .

Crystallographic Stability : Bromine’s role in weak intermolecular interactions could improve formulation stability but may require co-crystallization studies for validation .

生物活性

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 357.2 g/mol. The structure features a triazole ring that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies involving related compounds, such as 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, significant inhibitory effects against various pathogens have been documented. For instance:

- Fusarium Wilt (race 4) : The compound demonstrated effective inhibition against this pathogen in vitro.

- Colletotrichum gloeosporioides : Similar inhibitory effects were observed, highlighting its potential in agricultural applications .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.8 |

| Compound B | HepG2 (Liver) | 8.1 |

| N-(4-bromophenyl)-5-methyl... | A549 (Lung) | TBD |

These findings suggest that the compound could be further explored for its anticancer properties.

The mechanism through which N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects may involve the following pathways:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as cyclooxygenases and histone deacetylases.

- Induction of Apoptosis : Studies have shown that certain triazoles can induce apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the efficacy of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide was tested against plant pathogens. The results indicated a significant reduction in mycelial growth rates compared to control groups.

Case Study 2: Anticancer Screening

A screening study involving various triazole derivatives highlighted the potential of N-(4-bromophenyl)-5-methyl... in inhibiting tumor growth in xenograft models. The compound showed promising results with reduced tumor sizes compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。